molecular formula C21H18BrN3O4 B5434319 methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate

methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate

Cat. No.: B5434319
M. Wt: 456.3 g/mol
InChI Key: IJDYUHABNQHQRI-ZSOIEALJSA-N
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Description

Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyanoethenyl, bromo, and ethoxyphenoxy groups. The final step involves esterification to form the methyl acetate derivative .

Synthetic Route:

Mechanism of Action

Comparison with Similar Compounds

Methyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy}acetate can be compared with other benzimidazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and industrial applications.

Properties

IUPAC Name

methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromo-6-ethoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4/c1-3-28-18-10-13(9-15(22)20(18)29-12-19(26)27-2)8-14(11-23)21-24-16-6-4-5-7-17(16)25-21/h4-10H,3,12H2,1-2H3,(H,24,25)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYUHABNQHQRI-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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